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Compound of Interest

Compound Name: RMC-4529

Cat. No.: B12418235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on RMC-4630, a potent, selective, and orally bioavailable

SHP2 inhibitor developed by Revolution Medicines. Initial searches for "RMC-4529" did not

yield a specific drug candidate with a well-documented mechanism of action; it is presumed the

query intended to be for the more prominently researched RMC-4630.

Executive Summary
RMC-4630 is an investigational small molecule inhibitor of Src homology region 2 (SH2)

domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor

protein tyrosine phosphatase that functions as a central transducer and positive regulator of the

RAS-MAP kinase (MAPK) signaling pathway.[1][2][3] In many forms of cancer, this pathway is

hyperactivated due to mutations in receptor tyrosine kinases (RTKs) or RAS itself, making

SHP2 a compelling therapeutic target.[1][2] RMC-4630 acts as an allosteric inhibitor, stabilizing

SHP2 in a closed, auto-inhibited conformation, thereby preventing its signaling function and

blocking downstream proliferation and survival signals.[4] Preclinical data have demonstrated

its ability to reduce tumor growth, and it is being evaluated in clinical trials both as a

monotherapy and in combination with other targeted agents.[5]

Core Mechanism of Action
RMC-4630 is not a competitive inhibitor that binds to the active site. Instead, it is an allosteric

inhibitor that binds to a pocket formed by the interface of the N-terminal SH2, C-terminal SH2,
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and protein tyrosine phosphatase (PTP) domains of SHP2.

The core mechanism involves:

Stabilization of the Inactive State: In its inactive state, the N-SH2 domain of SHP2 blocks the

PTP catalytic site, preventing its enzymatic activity.[4]

Allosteric Binding: RMC-4630 binds to this interface, effectively acting as a "molecular glue"

that locks SHP2 in this self-inhibited conformation.[4]

Inhibition of Both Catalytic and Scaffolding Functions: This stabilization prevents the

conformational change required for SHP2 activation, thereby inhibiting both its phosphatase

activity and its non-catalytic scaffolding functions necessary for assembling signaling

complexes.[4]

Blockade of RAS-MAPK Pathway Signaling: By locking SHP2 in an inactive state, RMC-

4630 prevents the dephosphorylation of key substrates and the recruitment of adaptor

proteins like Grb2-SOS1, which are necessary for the activation of RAS.[3][4] This leads to

the suppression of downstream signaling through RAF, MEK, and ERK.[1]

The SHP2 Signaling Pathway
SHP2 is a crucial node linking RTK signaling to RAS activation. Its inhibition by RMC-4630

represents a key intervention point in oncogenic signaling.
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Caption: The RAS-MAPK signaling pathway and the inhibitory action of RMC-4630 on SHP2.
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Quantitative Preclinical Data
The potency of RMC-4630 has been characterized in various biochemical and cellular assays.

The following table summarizes key publicly available data.

Assay Type Description
Cell Line /
Model

IC50 Value
(nM)

Reference

Biochemical

Assay

Potency in

inhibiting SHP2

phosphatase

activity via

dephosphorylatio

n of a probe

N/A 1.29 [6]

Cellular Assay

Inhibition of

ERK1/2

phosphorylation

(pERK), a

readout for RAS

pathway

activation

PC9 (EGFR

ex19del)
14 [6]

Cellular Assay

Inhibition of

ERK1/2

phosphorylation

(pERK), a

readout for RAS

pathway

activation

NCI-H358

(KRAS G12C)
20 [6]

Experimental Protocols and Methodologies
While detailed, step-by-step protocols are proprietary, the principles behind the key

experiments cited can be described.

Biochemical SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified SHP2 protein.
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Objective: To determine the direct inhibitory potency (IC50) of RMC-4630 on SHP2's catalytic

function.

General Protocol:

Recombinant human SHP2 protein is incubated with a synthetic phosphopeptide

substrate.

A range of RMC-4630 concentrations are added to the reaction wells.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

37°C).

The reaction is stopped, and the amount of dephosphorylated substrate (product) is

measured, often using a fluorescence or luminescence-based detection method.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the RMC-4630 concentration.

Cellular pERK Inhibition Assay (Western Blot or ELISA)
This assay measures the level of phosphorylated ERK (pERK), a key downstream marker of

RAS-MAPK pathway activation, in cancer cell lines.

Objective: To assess the ability of RMC-4630 to block pathway signaling within a cellular

context.

General Protocol:

Cancer cell lines with known RAS pathway mutations (e.g., KRAS G12C) are cultured.

Cells are treated with various concentrations of RMC-4630 for a specified duration.

Cells are stimulated with a growth factor (e.g., EGF) to ensure robust pathway activation.

Cells are lysed to extract total protein.

Protein concentration is quantified to ensure equal loading.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The levels of pERK and total ERK are measured using either Western Blot or an ELISA-

based method with specific antibodies.

The ratio of pERK to total ERK is calculated and normalized to untreated controls to

determine the percentage of inhibition and calculate the IC50.
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Caption: A generalized workflow for a cellular pERK inhibition assay.
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Dual Role: Direct Tumor Cell Inhibition and Immune
Modulation
Beyond its direct effect on tumor cell signaling, SHP2 inhibition has been shown to modulate

the tumor microenvironment.[7]

Anti-Tumor Immunity: Treatment with a SHP2 inhibitor was found in preclinical models to

increase the infiltration of anti-tumor T cells while depleting pro-tumorigenic macrophages

within the tumor microenvironment.[7]

PD-1 Signaling: SHP2 is also involved in signaling downstream of the immune checkpoint

receptor PD-1.[1] Its inhibition may therefore enhance anti-tumor immune responses,

providing a strong rationale for combination therapy with checkpoint inhibitors.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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